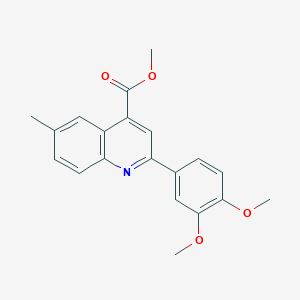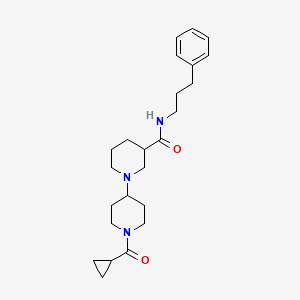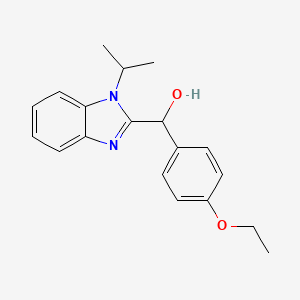
methyl 2-(3,4-dimethoxyphenyl)-6-methyl-4-quinolinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3,4-dimethoxyphenyl)-6-methyl-4-quinolinecarboxylate, also known as DMQM, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMQM belongs to the quinolinecarboxylate family of compounds and has been found to exhibit a range of biochemical and physiological effects.
Applications De Recherche Scientifique
Methyl 2-(3,4-dimethoxyphenyl)-6-methyl-4-quinolinecarboxylate has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of methyl 2-(3,4-dimethoxyphenyl)-6-methyl-4-quinolinecarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of protein kinase C (PKC), a signaling molecule that is involved in a range of cellular processes.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as arthritis. This compound has also been found to have anti-cancer properties, which may be useful in the treatment of certain types of cancer. In addition, this compound has been shown to have anti-viral properties, which may be useful in the treatment of viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-(3,4-dimethoxyphenyl)-6-methyl-4-quinolinecarboxylate has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, and it is commercially available for research purposes. This compound has been extensively studied for its potential applications in scientific research, and its mechanism of action is well understood. However, there are also some limitations to the use of this compound in lab experiments. It can be expensive to synthesize, and its effects may vary depending on the specific experimental conditions.
Orientations Futures
There are several future directions for research on methyl 2-(3,4-dimethoxyphenyl)-6-methyl-4-quinolinecarboxylate. It may be useful to further investigate its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound may also have potential applications in the treatment of other diseases such as diabetes and cardiovascular disease. In addition, further research is needed to fully understand the mechanism of action of this compound and to optimize its use in lab experiments.
Méthodes De Synthèse
Methyl 2-(3,4-dimethoxyphenyl)-6-methyl-4-quinolinecarboxylate can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxyaniline with ethyl acetoacetate, followed by cyclization and esterification reactions. The final product is obtained by methylation of the quinoline ring using methyl iodide. The synthesis of this compound has been optimized to improve yield and purity, and the compound is now commercially available for research purposes.
Propriétés
IUPAC Name |
methyl 2-(3,4-dimethoxyphenyl)-6-methylquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-12-5-7-16-14(9-12)15(20(22)25-4)11-17(21-16)13-6-8-18(23-2)19(10-13)24-3/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWOSCTVOWASPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)OC)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6102148.png)
![diethyl 5-({[6-methyl-2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)isophthalate](/img/structure/B6102155.png)
![8-[(4-chlorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6102157.png)
![N'-[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-1,3-propanediamine](/img/structure/B6102171.png)


![2-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone](/img/structure/B6102189.png)

![6-(4-fluorophenyl)-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6102203.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(4-fluorophenyl)ethyl]benzamide](/img/structure/B6102214.png)
![4-[3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6-yl]phenol](/img/structure/B6102215.png)
![2-[(4-chlorophenyl)thio]butanamide](/img/structure/B6102230.png)
![1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine](/img/structure/B6102240.png)